molecular formula C25H21N5O3S B264939 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

Cat. No. B264939
M. Wt: 471.5 g/mol
InChI Key: OQHKZVDRHVQLDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid, also known as DT-13, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. DT-13 is a small molecule that belongs to the class of triazole-containing compounds, which have shown promising results in treating various diseases, including cancer, inflammation, and microbial infections.

Mechanism of Action

The mechanism of action of 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway and the nuclear factor-kappa B (NF-kB) pathway. 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has also been shown to induce autophagy, a cellular process that involves the degradation of damaged or dysfunctional cellular components, in cancer cells.
Biochemical and Physiological Effects
4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has also been shown to have low toxicity in vitro and in vivo, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has several advantages for lab experiments, including its high purity and yield, low toxicity, and potential for further development as a therapeutic agent. However, 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid also has some limitations, including its limited solubility in water and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research and development of 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid, including the optimization of its synthesis method, the investigation of its mechanism of action, and the evaluation of its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid may also have potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Synthesis Methods

4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid can be synthesized using a multistep process, which involves the reaction of 4-aminobenzoic acid with 4-bromobenzoyl chloride to produce 4-bromo-N-(4-carboxyphenyl)benzamide. This intermediate is then reacted with 2,3-dihydro-1H-inden-1-amine, 4-pyridinylboronic acid, and sodium azide to yield the final product, 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid. The synthesis method of 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has been optimized to produce high yields and purity, making it suitable for further research and development.

Scientific Research Applications

4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has shown promising results in various scientific research applications, including cancer therapy, anti-inflammatory activity, and antimicrobial activity. In cancer therapy, 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer treatment.
In anti-inflammatory activity, 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages. 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has also been shown to reduce inflammation in animal models of rheumatoid arthritis, making it a potential candidate for the treatment of inflammatory diseases.
In antimicrobial activity, 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has also been shown to have synergistic effects with other antimicrobial agents, making it a potential candidate for combination therapy.

properties

Product Name

4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

Molecular Formula

C25H21N5O3S

Molecular Weight

471.5 g/mol

IUPAC Name

4-[[2-[[4-(2,3-dihydro-1H-inden-1-yl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C25H21N5O3S/c31-22(27-19-8-5-18(6-9-19)24(32)33)15-34-25-29-28-23(17-11-13-26-14-12-17)30(25)21-10-7-16-3-1-2-4-20(16)21/h1-6,8-9,11-14,21H,7,10,15H2,(H,27,31)(H,32,33)

InChI Key

OQHKZVDRHVQLDC-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C1N3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)O)C5=CC=NC=C5

Canonical SMILES

C1CC2=CC=CC=C2C1N3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)O)C5=CC=NC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.